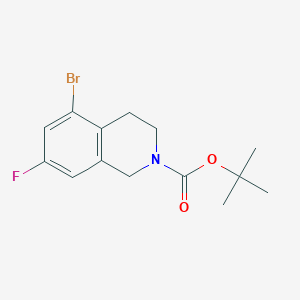

Tert-butyl 5-bromo-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate

Description

Tert-butyl 5-bromo-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate is a substituted isoquinoline derivative featuring a tert-butyl ester group at position 2, bromine at position 5, and fluorine at position 7 of the heterocyclic ring. This compound belongs to a class of molecules widely used in medicinal chemistry and organic synthesis as intermediates for drug discovery, particularly in the development of kinase inhibitors, protease inhibitors, and other bioactive molecules. The bromine and fluorine substituents confer distinct electronic and steric properties, influencing reactivity, solubility, and binding affinity in biological systems.

Properties

IUPAC Name |

tert-butyl 5-bromo-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrFNO2/c1-14(2,3)19-13(18)17-5-4-11-9(8-17)6-10(16)7-12(11)15/h6-7H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYJDCSJRAJNIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromo-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of Bromine and Fluorine: The bromine and fluorine atoms can be introduced through halogenation reactions. For example, bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, while fluorination can be done using a fluorinating agent such as Selectfluor.

Esterification: The tert-butyl ester group can be introduced through esterification of the carboxylic acid intermediate with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of tert-butyl 5-bromo-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-bromo-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form different derivatives, such as the corresponding alcohol or amine.

Oxidation Reactions: Oxidation can lead to the formation of ketones or carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with LiAlH4 can produce alcohols.

Scientific Research Applications

It appears that you have requested information about the applications of "Tert-butyl 5-bromo-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate". However, the search results primarily provide information on a similar compound, "Tert-butyl 5-bromo-8 -fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate". There is one result for "Tert-butyl 5-bromo-7 -fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate" . Given this limitation, the following information will cover both compounds, noting the difference in the fluorine atom position where relevant.

Overview

Tert-butyl 5-bromo-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate is an isoquinoline derivative characterized by a tert-butyl ester group, a bromine atom, and a fluorine atom attached to the isoquinoline core. These compounds are used in scientific research for their unique chemical properties.

Applications

- Chemistry The compound is used as a building block in synthesizing more complex molecules.

- Biology It is studied for potential biological activities and interactions with biomolecules.

- Medicine The compound is investigated for potential therapeutic properties and as a lead compound in drug discovery.

- Industry It is utilized in developing new materials and chemical processes.

Chemical Reactions

Tert-butyl 5-bromo-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate can undergo various chemical reactions:

- Substitution Reactions The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents include nucleophiles such as amines, thiols, and alkoxides.

- Oxidation and Reduction The compound can undergo oxidation and reduction reactions, altering the oxidation state of the isoquinoline core. Oxidizing agents such as potassium permanganate or chromium trioxide may be used, as well as reducing agents like lithium aluminum hydride or sodium borohydride.

- Hydrolysis The ester group can be hydrolyzed to yield the corresponding carboxylic acid. This can be achieved under acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets. The tert-butyl ester group can also influence the compound’s pharmacokinetic properties, such as its solubility and metabolic stability.

Comparison with Similar Compounds

Structural Analogs: Substituent Variations and Molecular Properties

The following table summarizes key structural analogs, highlighting substituent positions, molecular formulas, molecular weights, and CAS numbers:

*Estimated based on analogous compounds.

Key Observations:

Substituent Effects: Bromine vs. Fluorine: The electron-withdrawing fluorine at position 7 in the target compound may increase ring electron deficiency, affecting nucleophilic substitution rates and metabolic stability compared to non-fluorinated analogs . Amino and Ureido Groups: The 6-amino-7-chloro analog (CAS 912846-75-4) demonstrates how polar substituents like NH₂ can improve water solubility but may also increase susceptibility to oxidation .

Molecular Weight and Solubility :

- The target compound’s molecular weight (~328 g/mol) aligns with typical intermediates in drug discovery. Bromine and fluorine substituents may reduce aqueous solubility compared to smaller halogens (e.g., Cl) or polar groups (e.g., NH₂) .

Biological Activity

Tert-butyl 5-bromo-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

Molecular Formula: CHBrFNO

Molecular Weight: 330.19 g/mol

CAS Number: 2361643-95-8

The compound features a unique isoquinoline core with bromine and fluorine substituents, which enhance its reactivity and biological interactions. The tert-butyl ester group contributes to its solubility and metabolic stability.

Synthesis

The synthesis of tert-butyl 5-bromo-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves several steps:

-

Formation of the Isoquinoline Core:

- Utilizes a Pictet-Spengler reaction involving an aromatic aldehyde and an amine.

-

Halogenation:

- Bromination is commonly achieved using N-bromosuccinimide (NBS), while fluorination can be performed with Selectfluor.

- Esterification:

The biological activity of tert-butyl 5-bromo-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The halogen substituents (bromine and fluorine) are known to enhance binding affinity and selectivity, potentially modulating various biological pathways.

Therapeutic Applications

-

Anticancer Activity:

- Preliminary studies suggest that isoquinoline derivatives exhibit cytotoxic effects against cancer cell lines. The structural modifications in tert-butyl 5-bromo-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate may confer enhanced anticancer properties compared to other isoquinoline derivatives.

- Neurological Disorders:

- Antibacterial Properties:

Case Studies and Research Findings

Several studies have explored the biological effects of isoquinoline derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.